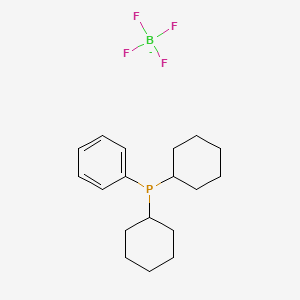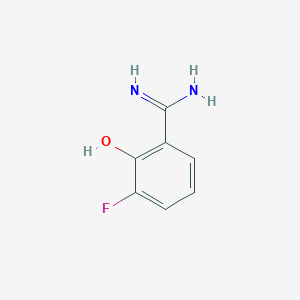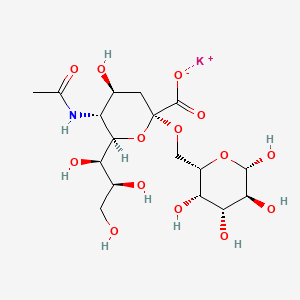
6-Sialyl-D-galactose Potassium Salt (alpha/beta mixture)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a complex carbohydrate that plays a significant role in various biological processes, including cell-cell interactions, immune responses, and pathogen recognition.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Sialyl-D-galactose Potassium Salt involves the enzymatic or chemical sialylation of D-Galactose with N-Acetylneuraminic Acid. The reaction typically requires specific glycosyltransferases or chemical catalysts to facilitate the transfer of the sialic acid moiety to the galactose molecule .
Industrial Production Methods
Industrial production of 6-Sialyl-D-galactose Potassium Salt often involves large-scale fermentation processes using genetically engineered microorganisms that express the necessary enzymes for sialylation. The product is then purified through various chromatographic techniques to obtain the desired alpha/beta mixture .
Analyse Chemischer Reaktionen
Types of Reactions
6-Sialyl-D-galactose Potassium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The sialic acid moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sialylated derivatives, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6-Sialyl-D-galactose Potassium Salt has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex carbohydrates and glycoconjugates.
Biology: Plays a role in studying cell-cell interactions, immune responses, and pathogen recognition.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 6-Sialyl-D-galactose Potassium Salt involves its interaction with specific molecular targets, such as cell surface receptors and enzymes. The sialic acid moiety is recognized by sialic acid-binding lectins, which mediate various biological processes, including cell adhesion, signal transduction, and immune modulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetylneuraminic Acid: A precursor to 6-Sialyl-D-galactose Potassium Salt, involved in similar biological processes.
D-Galactose: Another precursor, essential for the synthesis of various glycoconjugates.
Sialylated Glycans: A broader category of compounds that include various sialylated derivatives with similar biological functions.
Uniqueness
6-Sialyl-D-galactose Potassium Salt is unique due to its specific structure, which combines the properties of both D-Galactose and N-Acetylneuraminic Acid. This unique combination allows it to participate in a wide range of biological processes and makes it a valuable compound for scientific research and industrial applications .
Eigenschaften
Molekularformel |
C17H28KNO14 |
|---|---|
Molekulargewicht |
509.5 g/mol |
IUPAC-Name |
potassium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-[[(2S,3S,4R,5S,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]-6-[(1R,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C17H29NO14.K/c1-5(20)18-9-6(21)2-17(16(28)29,32-14(9)10(23)7(22)3-19)30-4-8-11(24)12(25)13(26)15(27)31-8;/h6-15,19,21-27H,2-4H2,1H3,(H,18,20)(H,28,29);/q;+1/p-1/t6-,7-,8-,9+,10+,11+,12+,13-,14+,15-,17-;/m0./s1 |
InChI-Schlüssel |
QUNGJLQFMQGHSK-NGPOQLFJSA-M |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@H](CO)O)O)(C(=O)[O-])OC[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)O)O)O)O)O.[K+] |
Kanonische SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OCC2C(C(C(C(O2)O)O)O)O)O.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


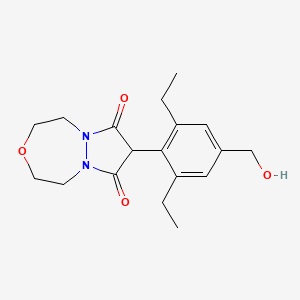
![3-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde](/img/structure/B13404807.png)
![(6S,8S,9S,10R,11S,13S,14S,16S,17S)-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13404815.png)
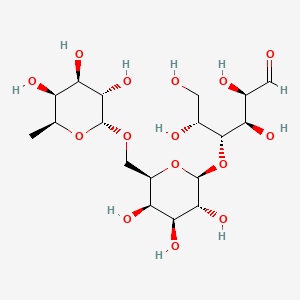
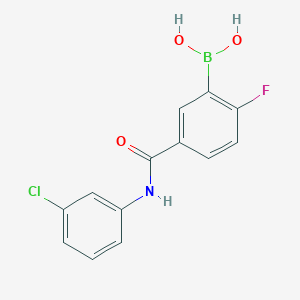
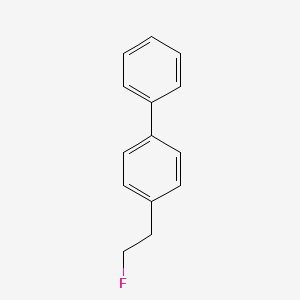
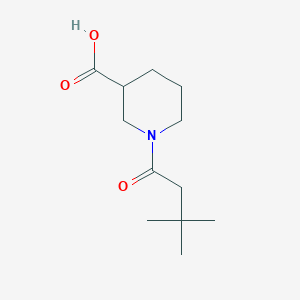

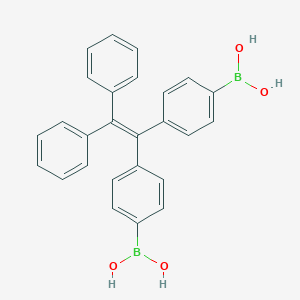
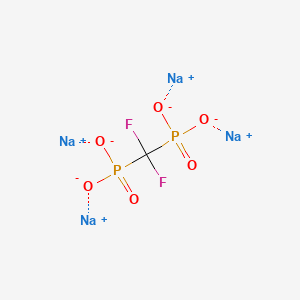

![3-[[5-[(Dimethylamino)carbony pyrrolidinyl] thio]-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, (4-nitrophenyl)methyl ester](/img/structure/B13404860.png)
